molecular formula C19H18ClN3O2 B295910 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

货号: B295910
分子量: 355.8 g/mol
InChI 键: LNBKPBMRTLHESE-LGMDPLHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, also known as CP-724,714, is a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It was initially developed as a potential cancer treatment, as IGF-1R is often overexpressed in cancer cells and plays a role in tumor growth and survival.

作用机制

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one works by inhibiting the activation of IGF-1R, which is a receptor tyrosine kinase that plays a role in cell growth, survival, and differentiation. When IGF-1R is activated by its ligands, such as insulin-like growth factor 1 (IGF-1), it triggers a signaling cascade that promotes cell proliferation and survival. By inhibiting IGF-1R activation, this compound blocks this signaling cascade and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

实验室实验的优点和局限性

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy may vary depending on the cancer type and genetic mutations present in the cancer cells.

未来方向

There are several future directions for research on 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of other cancer treatments, and combining it with other inhibitors or chemotherapy drugs may lead to improved outcomes for cancer patients. Another area of interest is the development of biomarkers that can predict which patients will respond best to this compound. This would allow for more personalized treatment approaches and improve patient outcomes. Finally, there is a need for further research on the off-target effects of this compound, as this will help to better understand its mechanism of action and potential side effects.

合成方法

The synthesis of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one was first reported in 2005 by researchers at Pfizer Global Research and Development. The synthesis involves the reaction of 3-chlorobenzaldehyde with 2-furfural in the presence of piperidine to form the Schiff base intermediate. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound.

科学研究应用

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in inhibiting the growth and survival of various cancer cell lines, including breast, lung, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

分子式

C19H18ClN3O2

分子量

355.8 g/mol

IUPAC 名称

(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-2-piperidin-1-ylimidazol-4-one

InChI

InChI=1S/C19H18ClN3O2/c20-14-6-4-7-15(12-14)23-18(24)17(13-16-8-5-11-25-16)21-19(23)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b17-13-

InChI 键

LNBKPBMRTLHESE-LGMDPLHJSA-N

手性 SMILES

C1CCN(CC1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC(=CC=C4)Cl

SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

规范 SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。